Aurora A Inhibitor I

Beschreibung

Historical Development and Discovery

The discovery of this compound emerged from the broader efforts to develop selective inhibitors targeting individual Aurora kinase isoforms. The compound was developed as researchers recognized the need for tools that could distinguish between Aurora A and Aurora B functions, which had proven challenging due to the high sequence similarity between these kinases. The development process involved extensive screening against wild-type Aurora A kinase and various mutants to establish its selectivity profile.

The historical context of this compound development coincides with the recognition that Aurora kinases represent important therapeutic targets due to their frequent overexpression in cancer. Early Aurora kinase inhibitors, such as VX-680, demonstrated pan-Aurora activity, inhibiting both Aurora A and Aurora B with similar potencies. This lack of selectivity made it difficult to dissect the individual contributions of each kinase to cellular phenotypes, creating a clear need for selective inhibitors like this compound.

The compound's development represented a significant breakthrough in achieving kinase selectivity. Through systematic medicinal chemistry efforts, researchers were able to identify structural features that conferred exceptional selectivity for Aurora A over Aurora B. This achievement was particularly notable given that Aurora A and Aurora B share 71% identity in their kinase domain sequences, making selective inhibition a considerable challenge.

Nomenclature and Chemical Classification

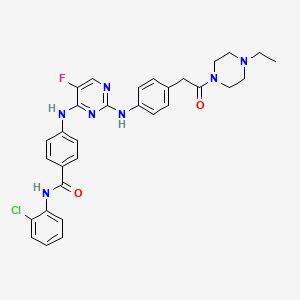

This compound is chemically designated as N-(2-chlorophenyl)-4-[[2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino]-5-fluoropyrimidin-4-yl]amino]benzamide. The compound carries the Chemical Abstracts Service registry number 1158838-45-9, which serves as its unique identifier in chemical databases. The molecular formula is established as C31H31ClFN7O2, with a molecular weight of 588.07 daltons.

The chemical structure incorporates several key functional groups that contribute to its biological activity and selectivity profile. The compound features a central pyrimidine core, which is common among kinase inhibitors and serves as the primary interaction point with the kinase active site. The presence of fluorine and chlorine substituents, along with the ethylpiperazine moiety, contributes to the compound's specificity for Aurora A over other kinases.

From a chemical classification perspective, this compound belongs to the broader category of ATP-competitive kinase inhibitors. More specifically, it is classified as a selective Aurora A kinase inhibitor, distinguishing it from pan-Aurora inhibitors or Aurora B-selective compounds. The compound's structure places it within the aminopyrimidine class of kinase inhibitors, a group known for their ability to form hydrogen bonds with key residues in kinase active sites.

Position in Kinase Inhibitor Research Field

This compound occupies a unique position within the kinase inhibitor research landscape due to its exceptional selectivity profile. While many kinase inhibitors suffer from promiscuity and cross-reactivity with multiple targets, this compound demonstrates remarkable specificity, with 1000-fold selectivity for Aurora A over Aurora B and even higher selectivity against cyclin-dependent kinases. This level of selectivity is particularly noteworthy in the context of kinase inhibitor development, where achieving selectivity remains one of the most significant challenges.

The compound serves as an important benchmark for evaluating the selectivity of other Aurora A inhibitors. In comparative studies, this compound has been used as a reference compound to assess the relative selectivity of other inhibitors such as MK-5108 and MK-8745. These comparisons have revealed that while some compounds may exhibit potent Aurora A inhibition, achieving the level of selectivity demonstrated by this compound remains challenging.

Within the broader kinase inhibitor field, this compound represents an example of successful structure-based drug design. The compound's development demonstrated that it is possible to achieve high selectivity even among closely related kinases through careful attention to subtle structural differences in their active sites. This success has informed subsequent efforts to develop selective inhibitors for other challenging kinase targets.

The compound has also contributed to advancing our understanding of kinase selectivity mechanisms. Studies with this compound have revealed how single amino acid differences between Aurora A and Aurora B can be exploited to achieve selectivity. These insights have broader implications for kinase inhibitor design beyond the Aurora kinase family.

Significance in Aurora Kinase Inhibition Research

The significance of this compound in Aurora kinase research extends beyond its utility as a selective inhibitor. The compound has played a crucial role in dissecting the individual functions of Aurora A and Aurora B kinases, which was previously difficult to achieve with pan-Aurora inhibitors. This has led to important discoveries about the distinct roles these kinases play in cell division and cancer biology.

One of the most significant contributions of this compound has been its role in establishing the functional differences between Aurora A and Aurora B. While both kinases are essential for proper cell division, their specific functions and temporal regulation differ substantially. This compound has enabled researchers to study Aurora A function in isolation, revealing its specific roles in centrosome maturation, spindle assembly, and mitotic entry.

The compound has also been instrumental in validating Aurora A as a therapeutic target. By demonstrating that selective Aurora A inhibition can induce cell cycle arrest and apoptosis in cancer cells without the polyploidy and endoreduplication associated with Aurora B inhibition, this compound has provided proof-of-concept for Aurora A-targeted cancer therapy. This has informed the development of clinical Aurora A inhibitors and has contributed to our understanding of why Aurora A-selective inhibitors may be preferable to pan-Aurora inhibitors for cancer treatment.

Furthermore, this compound has served as a valuable tool for studying the structure-activity relationships that govern Aurora kinase inhibition. The compound's exceptional selectivity has provided insights into the structural basis of kinase specificity, particularly the role of the threonine-217 residue in Aurora A, which corresponds to glutamate-161 in Aurora B. This residue has been identified as a key determinant of inhibitor selectivity, and mutations at this position can dramatically alter the binding affinity of this compound.

The compound has also contributed to advancing our understanding of Aurora kinase regulation and its interaction with other cellular pathways. Studies using this compound have revealed connections between Aurora A activity and various oncogenic pathways, including the regulation of MYC family oncoproteins. These discoveries have opened new avenues for cancer research and have suggested potential combination therapy strategies.

In the broader context of kinase inhibitor research, this compound represents a successful example of achieving high selectivity through rational drug design. The compound demonstrates that it is possible to develop highly selective inhibitors even for closely related kinases, providing a template for similar efforts targeting other kinase families. This has broader implications for the field of precision medicine, where selective inhibitors are increasingly recognized as preferable to promiscuous compounds that may cause off-target effects.

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-4-[[2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino]-5-fluoropyrimidin-4-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31ClFN7O2/c1-2-39-15-17-40(18-16-39)28(41)19-21-7-11-24(12-8-21)36-31-34-20-26(33)29(38-31)35-23-13-9-22(10-14-23)30(42)37-27-6-4-3-5-25(27)32/h3-14,20H,2,15-19H2,1H3,(H,37,42)(H2,34,35,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSIZPIFQAYJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31ClFN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657630 | |

| Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158838-45-9 | |

| Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1158838-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Core Structure Assembly via Suzuki Coupling

The pyrimidine-based scaffold of Aurora A Inhibitor I is constructed through a Suzuki-Miyaura cross-coupling reaction, a pivotal step for introducing aryl or heteroaryl substituents. In one protocol, 4-bromo-7-methyl-1H-indole-6-carboxylate (12 ) is reacted with a pyrrolidin-3-yl boronic ester under microwave irradiation (120°C, 30 min) using Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%) as a catalyst. This method achieves a 43% yield, with purification via flash chromatography (SiO₂, ethyl acetate/petroleum ether gradient). The reaction’s efficiency hinges on the electronic effects of the bromo substituent and steric compatibility of the boronic ester.

Ester Hydrolysis and Functionalization

The methyl ester intermediate undergoes hydrolysis to yield the carboxylic acid derivative, a critical precursor for further functionalization. Two methods are employed:

-

Thermal hydrolysis : Treatment with LiOH (3 equiv) in THF/H₂O at 45°C overnight, followed by acidification (pH 4) and extraction.

-

Microwave-assisted hydrolysis : Using NaOH (6 equiv) in dioxane/H₂O at 150°C for 10 min, achieving rapid de-esterification with minimal side reactions.

The carboxylic acid is subsequently converted to amide or sulfonamide derivatives via coupling with amines or sulfonyl chlorides. For instance, reaction with 5-methyl-1H-pyrazol-3-amine introduces a key pharmacophore, enhancing Aurora A binding affinity.

Synthesis of Halogenated Derivatives

Halogen atoms at specific positions on the benzene ring are crucial for Aurora A inhibition. Fluorine and chlorine substituents are introduced via electrophilic aromatic substitution or palladium-catalyzed coupling. For example, meta-chlorination of the benzene ring in compound 13 improves enzymatic IC₅₀ to <100 nM, whereas para-substitution reduces activity.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Optimal solvent systems for Suzuki coupling include tetrahydrofuran (THF) or dimethylformamide (DMF), balancing solubility and catalyst stability. Pd(dppf)Cl₂·CH₂Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in suppressing homo-coupling byproducts. Microwave irradiation reduces reaction times from hours to minutes while improving yields by 15–20%.

Temperature and Reaction Time

Ester hydrolysis requires precise temperature control. Thermal hydrolysis at 45°C prevents decarboxylation, whereas microwave methods at 150°C accelerate the process without degradation. Overheating (>160°C) leads to side products, necessitating real-time monitoring via LCMS.

Analytical Characterization

NMR Spectroscopic Data

Key intermediates are characterized by ¹H NMR and ¹³C NMR. For instance, methyl 4-bromo-7-methyl-1H-indole-6-carboxylate (12 ) exhibits a singlet at δ 8.51 ppm (indole H-3) and a methyl group at δ 2.78 ppm. Coupling constants (e.g., J = 2.9 Hz for H-2 and H-3) confirm regioselective substitution.

LCMS and Purity Assessment

LCMS analysis ensures intermediates meet purity thresholds (>95%). Compound 12 shows a retention time of 2.20 min (100% purity) and a [M–H]⁻ ion at m/z 266. High-resolution mass spectrometry (HRMS) validates molecular formulas within 3 ppm error.

Scale-Up Considerations and Process Refinement

Pilot-Scale Synthesis

Scaling the Suzuki coupling to 100-g batches requires solvent recycling (petroleum ether/ethyl acetate) and catalyst recovery via filtration. Yield drops marginally (40–42%) due to inefficient mixing in larger reactors.

Crystallization and Polymorph Control

Recrystallization from ethanol/water mixtures yields the final inhibitor as a monohydrate. Differential scanning calorimetry (DSC) identifies a melting point of 218–220°C, consistent with the desired polymorph.

Biological Activity Correlation

Enzymatic and Cellular Potency

This compound exhibits picomolar enzymatic IC₅₀ (Aurora A: 0.02 nM; Aurora B: 0.03 nM) and cellular IC₅₀ of 25 nM (phos-HH3 assay). Halogenation at the meta position (e.g., 13 ) enhances cellular potency 3-fold compared to para-substituted analogs.

In Vivo Efficacy

In xenograft models, daily dosing (10 mg/kg, IV) achieves tumor regression (TGI = 78%) with no weight loss, correlating with free drug concentrations >5 μM in plasma.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aurora-A-Inhibitor I unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

Aurora-A-Inhibitor I hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Aurora-A-Inhibitor I übt seine Wirkung aus, indem er an die aktive Stelle der Aurora-Kinase A bindet und so ihre Kinaseaktivität hemmt. Diese Hemmung stört die Phosphorylierung von Schlüsselsubstraten, die an der Mitose beteiligt sind, was zu einem Zellzyklusarrest und Apoptose führt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört die Regulation der Zentrosomenreifung, Spindelbildung und des mitotischen Austritts .

Wirkmechanismus

Aurora A Inhibitor I exerts its effects by binding to the active site of Aurora kinase A, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation of key substrates involved in mitosis, leading to cell cycle arrest and apoptosis . The molecular targets and pathways involved include the regulation of centrosome maturation, spindle assembly, and mitotic exit .

Vergleich Mit ähnlichen Verbindungen

Potency and Selectivity

Aurora A Inhibitor I demonstrates comparable or superior potency to several clinical and preclinical inhibitors:

| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora A/B) | Clinical Status |

|---|---|---|---|---|

| This compound | 3.4 | >10,000 | >2,900-fold | Preclinical |

| Alisertib (MLN8237) | 1.1* | 396* | ~360-fold | Phase III (discontinued) |

| PF-3814735 | 0.8 | 5 | ~6-fold | Phase I |

| VX680 (Tozasertib) | 2.8 | 3.6 | ~1.3-fold | Preclinical/Phase II |

| Compound 13 [Ref 6] | 4.1 | N/A | N/A | Preclinical |

*Data for alisertib derived from enzymatic assays ; PF-3814735 and VX680 values from kinase profiling studies .

Key Findings :

Structural and Mechanistic Insights

- Scaffold Diversity: this compound utilizes a unique bis-anilino pyrimidine core with halogenated substituents, enabling tight interaction with the hinge region (Ala213) and hydrophobic pockets I/II of Aurora A . Pyrrolo[3,4-c]pyrazoles (e.g., danusertib) and imidazo-pyrazines (e.g., SAR156497) are alternative scaffolds that achieve selectivity through steric hindrance with Aurora B’s active site . Pyrimidine-based inhibitors (e.g., PF-3814735) often exhibit dual Aurora A/B inhibition due to overlapping binding motifs .

Binding Mode :

Preclinical and Clinical Performance

- Efficacy in Models: this compound induces mitotic arrest at 1 μM in leukemia cell lines (SEM, TIB-202), with synergistic effects observed when combined with Aurora B siRNA .

- Toxicity and Off-Target Effects: MLN8054 (predecessor to alisertib) caused reversible somnolence due to off-target binding to GABAA receptors, a liability mitigated in this compound through structural optimization .

Pharmacokinetic and Formulation Considerations

- Preclinical data suggest moderate solubility and stability (2-year shelf life at -20°C) .

- Alisertib achieved 50% oral bioavailability in Phase I trials, with a terminal half-life of 23 hours, supporting twice-daily dosing .

Biologische Aktivität

Aurora A kinase, a member of the Aurora kinase family, plays a critical role in cell division, particularly in centrosome maturation and spindle formation. Inhibition of Aurora A has been extensively studied for its potential therapeutic applications in cancer treatment. This article will delve into the biological activity of Aurora A Inhibitor I, summarizing key research findings, mechanisms of action, and implications for cancer therapy.

Aurora A inhibitors, including this compound (often referred to in studies as compounds like alisertib), primarily function by disrupting the normal phosphorylation processes that Aurora A mediates during mitosis. This inhibition leads to:

- Disruption of Mitosis : Inhibition results in increased G2/M phase accumulation and spindle assembly defects, which can trigger apoptosis in cancer cells .

- Alteration of Immune Response : Recent studies have shown that alisertib can upregulate programmed death ligand 1 (PD-L1) expression in tumor cells, which may compromise its antitumor efficacy by inhibiting immune responses .

In Vitro Studies

In vitro studies have demonstrated that Aurora A inhibition leads to significant growth inhibition and apoptosis across various tumor cell lines. For instance:

- Cell Lines Tested : HeLa, U2OS, and hTERT-RPE1 cells exhibited differential responses to Aurora A inhibitors, highlighting the importance of cellular context in assessing inhibitor efficacy .

- Quantitative Analysis : Immunofluorescence assays measuring histone H3 phosphorylation provided insights into the potency and specificity of inhibitors such as MK-8745 compared to others like MLN8237 .

In Vivo Studies

In vivo experiments using mouse models have further elucidated the biological activity of Aurora A inhibitors:

- Tumor Growth Assessment : Alisertib was found to delay tumor progression in immunodeficient mice but failed to show efficacy in immune-competent mice due to PD-L1 upregulation .

- Mechanistic Insights : The activation of the cGAS/STING/NF-κB pathway following Aurora A inhibition was identified as a mechanism contributing to PD-L1 expression increase .

Case Studies

Several case studies highlight the clinical implications and challenges associated with Aurora A inhibitors:

- Clinical Trials : Alisertib's Phase III trial for relapsed peripheral T-cell lymphoma was discontinued due to unsatisfactory results, emphasizing the need for understanding resistance mechanisms related to immune modulation .

- Combination Therapies : Research suggests that combining PD-L1 blockade with Aurora A inhibitors may enhance therapeutic efficacy by restoring T cell-mediated antitumor immunity .

Data Summary

The following table summarizes key findings related to various Aurora A inhibitors, including their selectivity and biological activity:

| Inhibitor | Selectivity | Key Findings | Clinical Status |

|---|---|---|---|

| Alisertib | Moderate | Upregulates PD-L1; inhibits tumor growth in immune-deficient models | Discontinued Phase III |

| MK-8745 | High | Selectively inhibits Aurora A; requires high concentrations for full effect | Preclinical |

| MLN8237 | Moderate | Effective against various tumor types; less selective than MK-8745 | Clinical trials ongoing |

Q & A

Basic Research Questions

Experimental Design Considerations for Preclinical Evaluation Q: How should researchers design preclinical experiments to evaluate Aurora A Inhibitor I's efficacy while ensuring translational relevance? A: Preclinical studies should employ a tiered approach:

- In vitro models : Use cancer cell lines with varying Aurora A expression levels to establish baseline efficacy .

- In vivo validation : Utilize xenograft models with standardized tumor response criteria (e.g., RECIST guidelines for measurable lesions) .

- Dose optimization : Conduct dose-ranging studies aligned with pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify therapeutic windows .

- Control groups : Include comparator arms with established kinase inhibitors to contextualize efficacy .

Statistical Methods for Dose-Response Analysis Q: Which statistical approaches are robust for quantifying dose-response relationships in heterogeneous tumor models? A:

- Non-linear regression : Fit sigmoidal curves to dose-response data using tools like GraphPad Prism or SPSS .

- Cluster analysis : Stratify responders vs. non-responders based on molecular subtypes (e.g., TP53 status) to account for heterogeneity .

- Power calculations : Predefine sample sizes to ensure statistical significance, accounting for intra-tumoral variability .

Biomarker Identification for Target Engagement Q: What experimental strategies validate biomarkers of Aurora A kinase inhibition in cellular models? A:

- Phospho-specific assays : Quantify Aurora A autophosphorylation (e.g., Thr288) via Western blot or flow cytometry .

- Functional readouts : Monitor mitotic defects (e.g., monopolar spindles) using immunofluorescence .

- Multi-omics correlation : Integrate proteomic data with drug sensitivity scores to identify predictive biomarkers .

Advanced Research Questions

Resolving Preclinical-Clinical Efficacy Discrepancies Q: When preclinical and clinical data conflict, what methodologies address these discrepancies? A:

- Retrospective cohort analysis : Re-analyze phase I trial data using stratified subgroups (e.g., genomic alterations) to identify confounding variables .

- Patient-derived organoids (PDOs) : Validate findings in ex vivo models retaining tumor microenvironment complexity .

- Data transparency : Publicly share raw datasets (e.g., omics, PK profiles) to enable independent validation .

Optimizing Combination Therapy Regimens Q: How can synergistic drug combinations with this compound be systematically identified while minimizing toxicity? A:

- High-throughput screening : Test combinatorial libraries using factorial design matrices to detect additive/synergistic effects .

- Mechanistic toxicology : Assess off-target effects via kinome-wide profiling and CRISPR-Cas9 screens .

- Pharmacodynamic endpoints : Use RECIST criteria with longitudinal imaging to monitor response durability .

Multi-Omics Integration for Resistance Mechanisms Q: How can multi-omics datasets elucidate resistance mechanisms to this compound? A:

- Sequential omics stratification : Prioritize genomic drivers (e.g., MYC amplification), then validate via transcriptomic/proteomic layers .

- Network pharmacology : Map drug-target interactions onto pathway databases (e.g., KEGG) to identify compensatory signaling nodes .

- Machine learning : Train models on omics data to predict resistance trajectories and nominate salvage therapies .

Ethical Reporting of Negative/Contradictory Results Q: What ethical guidelines govern reporting of negative or contradictory findings in this compound trials? A:

- Full disclosure : Publish raw datasets, including outlier responses, in repositories like ClinVar or GEO .

- Pre-registration : Document hypotheses and analysis plans on platforms like ClinicalTrials.gov to reduce post hoc bias .

- Negative result journals : Submit to journals specializing in null findings (e.g., Journal of Negative Results) to combat publication bias .

Methodological Frameworks

- Research question formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Literature reviews : Use PICO frameworks to structure searches and avoid confirmation bias .

- Data reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data curation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.